PROTACs are bifunctional molecules designed to recruit target proteins for ubiquitination and subsequent degradation by the cellular machinery. E3 LLC 10 fulfills two key roles in PROTAC design:
One end of the molecule binds to a specific E3 ligase enzyme. E3 ligases are responsible for attaching a small protein called ubiquitin to other proteins. Ubiquitination is a cellular signal that marks proteins for degradation.
E3 LLC 10 also incorporates a linker, a spacer molecule that connects the E3 ligase binding domain to another domain targeting the protein of interest.
In a complete PROTAC molecule, the linker is further conjugated to a ligand that specifically binds to the target protein. This tripartite structure brings the target protein and the E3 ligase in close proximity, facilitating ubiquitination and ultimately leading to the degradation of the target protein.
E3 LLC 10 specifically functions as a ligand for the E3 ligase called Cereblon (CRBN). This makes it a valuable tool for researchers developing PROTACs that target proteins for degradation via the CRBN pathway. Thalidomide, a known teratogenic drug, is the E3 ligase ligand component of E3 LLC 10.
E3 ligase Ligand-Linker Conjugates 10 is a synthetic compound designed for use in the innovative field of proteolysis-targeting chimeras, commonly referred to as PROTACs. This compound integrates a ligand that binds to an E3 ubiquitin ligase with a linker that facilitates the connection to a target protein. The chemical structure of E3 ligase Ligand-Linker Conjugates 10 is represented by the molecular formula C32H47ClN4O6S, indicating its complex composition that includes various functional groups essential for its biological activity and interaction with proteins .
The primary chemical reaction involving E3 ligase Ligand-Linker Conjugates 10 is the formation of ternary complexes with target proteins and E3 ligases. This process begins with the binding of the ligand to the E3 ligase, followed by the recruitment of the target protein via the linker. Once assembled, the E3 ligase catalyzes the transfer of ubiquitin molecules onto lysine residues of the target protein, marking it for degradation by the 26S proteasome. This ubiquitination process is crucial for regulating protein levels within cells and is a significant mechanism in cellular homeostasis and signaling pathways .
E3 ligase Ligand-Linker Conjugates 10 exhibits potent biological activity due to its role in mediating targeted protein degradation. By facilitating the ubiquitination of specific proteins, this compound can effectively reduce the levels of proteins implicated in various diseases, including cancer and neurodegenerative disorders. Its ability to selectively degrade unwanted proteins makes it a valuable tool in therapeutic applications, allowing for precise modulation of cellular pathways .
The synthesis of E3 ligase Ligand-Linker Conjugates 10 involves several key steps:
E3 ligase Ligand-Linker Conjugates 10 has several applications in biomedical research and drug development:
Interaction studies involving E3 ligase Ligand-Linker Conjugates 10 focus on its binding affinity and specificity toward various E3 ligases and target proteins. These studies typically employ techniques such as surface plasmon resonance and fluorescence polarization to quantify interactions. Understanding these interactions is crucial for optimizing PROTAC design, ensuring effective degradation of target proteins while minimizing off-target effects .
E3 ligase Ligand-Linker Conjugates 10 shares similarities with other compounds used in PROTAC technology but has unique features that distinguish it from its counterparts. Here are some similar compounds:
E3 ligase Ligand-Linker Conjugates 10 is a synthetic heterobifunctional molecule with the systematic chemical name (S,R,S)-AHPC-PEG2-C4-Cl, also designated as VH032-PEG2-C4-Cl and VHL Ligand-Linker Conjugates 7 [6] [9] [16]. The compound possesses the molecular formula C32H47ClN4O6S with a molecular weight of 651.26 g/mol [9] [16]. The Chemical Abstracts Service registry number for this compound is 1835705-57-1 [6] [9].
The nomenclature reflects the compound's tripartite architecture: the (S,R,S)-AHPC component represents the von Hippel-Lindau ligand moiety, while PEG2-C4-Cl describes the polyethylene glycol-based linker terminated with a chloroalkyl functional group [6] [9]. This systematic designation facilitates identification of the compound's structural components and functional capabilities within proteolysis targeting chimera technology applications [16].
Property | Value | Reference |
---|---|---|
Molecular Formula | C32H47ClN4O6S | [9] [16] |
Molecular Weight | 651.26 g/mol | [9] [16] |
CAS Number | 1835705-57-1 | [6] [9] |
Canonical SMILES | O=C([C@H]1N(C(C@HNC(COCCOCCCCCCCl)=O)=O)CC@HC1)NCC2=CC=C(C3=C(C)N=CS3)C=C2 | [16] |
The molecular architecture of E3 ligase Ligand-Linker Conjugates 10 incorporates specific stereochemical configurations essential for biological activity [6] [9]. The von Hippel-Lindau ligand component features a (2S,4R)-configured hydroxyproline residue, which is fundamental to the compound's binding affinity for the von Hippel-Lindau protein [10] [26]. The tertiary leucine moiety adopts an (S)-configuration, contributing to the overall three-dimensional structure necessary for protein-protein interaction modulation [10] [26].
The stereochemical integrity of the hydroxyproline unit is particularly critical, as studies have demonstrated that the (2S,4R)-configuration enables optimal hydrogen bonding interactions with serine 111 and histidine 115 residues within the von Hippel-Lindau binding pocket [8] [10]. The hydroxyl group on the pyrrolidine ring adopts a C4-exo conformation, which is stabilized by the presence of the C4-hydroxy substituent and facilitates key intermolecular interactions [8] [26].
Computational analysis reveals that the bound conformation of the molecule maintains trans amide geometries between adjacent carbonyl groups, allowing for stabilizing n→π* interactions that contribute to the overall binding affinity [26] [36]. The spatial arrangement of functional groups within the molecule is optimized to maintain the required geometric parameters for effective von Hippel-Lindau protein recognition [10] [26].
The von Hippel-Lindau ligand component of E3 ligase Ligand-Linker Conjugates 10 is derived from the established VH032 scaffold, which has demonstrated nanomolar binding affinity to the von Hippel-Lindau protein [8] [10]. The ligand incorporates a hydroxyproline-based pharmacophore that mimics the natural hypoxia-inducible factor recognition sequence [8] [10]. This structural motif engages the von Hippel-Lindau protein through a network of hydrogen bonds and hydrophobic interactions within the protein's substrate recognition domain [8] [10].
Structure-activity relationship studies have established that the 4-methylthiazole substituent on the benzyl moiety contributes significantly to binding affinity through favorable interactions with the hydrophobic pocket formed by phenylalanine 76, tyrosine 98, isoleucine 109, and tryptophan 117 [8] [10]. The methyl group on the thiazole ring provides optimal steric complementarity while maintaining favorable lipophilic interactions [8] [10].
The acetamide functionality on the tertiary leucine residue forms critical hydrogen bonding interactions with structural water molecules within the left-hand side pocket of the von Hippel-Lindau binding site [8] [26]. Modifications to this region have demonstrated that the acetyl group provides optimal balance between binding affinity and cellular permeability [26]. The tert-butyl group of the leucine residue occupies a hydrophobic cavity and contributes to the overall binding thermodynamics through favorable entropy contributions [8] [10].
Structural Element | Binding Contribution | Key Interactions |
---|---|---|
(2S,4R)-Hydroxyproline | Primary recognition | H-bonds with Ser111, His115 |
4-Methylthiazole | Hydrophobic binding | Van der Waals with Phe76, Tyr98 |
Acetamide group | Water-mediated binding | H-bond with structural water |
tert-Butyl group | Hydrophobic contribution | Cavity filling interactions |
The polyethylene glycol-based linker in E3 ligase Ligand-Linker Conjugates 10 consists of two ethylene glycol units followed by a four-carbon alkyl chain terminated with a chlorine atom [16] [18]. This 13-atom linker length has been optimized through systematic structure-activity relationship studies to provide appropriate spatial separation between the von Hippel-Lindau ligand and potential target protein ligands [6] [21]. The polyethylene glycol component imparts favorable aqueous solubility characteristics while maintaining sufficient flexibility for ternary complex formation [18] [20].
The incorporation of polyethylene glycol units addresses the inherent hydrophobicity of many proteolysis targeting chimera molecules by introducing polar, hydrogen bond-accepting oxygen atoms [18] [20]. This structural modification enhances the overall drug-like properties of the molecule while preserving the essential conformational flexibility required for effective protein-protein interaction bridging [18] [21]. The ether linkages within the polyethylene glycol chain provide rotational freedom that accommodates the geometric constraints imposed by ternary complex formation [21] [23].
The terminal chloroalkyl functionality serves as a reactive electrophilic center for nucleophilic substitution reactions with target protein ligands containing nucleophilic functional groups [16] [22]. The chlorine atom's leaving group properties enable efficient coupling chemistry while providing synthetic versatility for the construction of diverse proteolysis targeting chimera libraries [16] [22]. The four-carbon alkyl spacer between the polyethylene glycol unit and the chlorine atom provides additional conformational flexibility and positions the reactive center at an optimal distance from the hydrophilic linker region [16] [21].
The pharmacophore of E3 ligase Ligand-Linker Conjugates 10 encompasses several essential molecular recognition elements that govern its interaction with the von Hippel-Lindau protein [19] [26]. The central hydroxyproline residue constitutes the primary pharmacophoric element, with the hydroxyl group serving as both a hydrogen bond donor and acceptor [8] [36]. The stereochemical configuration of this residue is absolutely conserved across active von Hippel-Lindau ligands, indicating its fundamental importance for molecular recognition [26] [36].
The benzyl amide functionality provides a crucial aromatic recognition element that engages with the hydrophobic binding pocket of the von Hippel-Lindau protein [8] [10]. The precise positioning of this aromatic system is critical for maintaining optimal binding affinity, as demonstrated by structure-activity relationship studies showing dramatic potency losses with alternative substitution patterns [8] [10]. The thiazole heterocycle contributes additional binding affinity through specific interactions with tryptophan 117 and provides favorable electrostatic complementarity [8] [10].
The acetamide carbonyl group represents another critical pharmacophoric element, participating in water-mediated hydrogen bonding networks within the von Hippel-Lindau binding site [8] [26]. This interaction is essential for achieving the binding affinity required for effective proteolysis targeting chimera function [26]. The geometric arrangement of these pharmacophoric elements creates a three-dimensional binding motif that is complementary to the von Hippel-Lindau protein surface [8] [10].
Computational pharmacophore modeling has identified the spatial relationships between these key functional groups as critical determinants of binding affinity [19]. The distance constraints between the hydroxyproline hydroxyl group and the benzyl aromatic center, as well as the angular relationships between the acetamide carbonyl and thiazole nitrogen, have been quantified as essential geometric parameters for maintaining biological activity [8] [19].
Molecular dynamics simulations of E3 ligase Ligand-Linker Conjugates 10 have provided detailed insights into the conformational dynamics and binding behavior of this proteolysis targeting chimera building block [23] [24]. Computational studies demonstrate that the polyethylene glycol linker exhibits significant conformational flexibility, sampling multiple extended and compact conformations during molecular dynamics trajectories [23] [24]. This conformational sampling is essential for accommodating the diverse geometric requirements of ternary complex formation with different target proteins [23] [24].
The von Hippel-Lindau ligand component maintains a relatively rigid conformation when bound to the target protein, with the hydroxyproline ring adopting a stable C4-exo pucker throughout simulation trajectories [23] [26]. The benzyl substituent exhibits limited rotational motion, indicating that the bound conformation represents a well-defined energy minimum [23] [26]. These computational observations are consistent with experimental structural data from X-ray crystallographic studies of related von Hippel-Lindau ligand complexes [8] [10].
Quantum mechanical calculations have been employed to investigate the electronic properties of the molecule, particularly focusing on the hydrogen bonding capabilities of the hydroxyproline hydroxyl group [26] [27]. These studies reveal that the hydroxyl group possesses enhanced hydrogen bond donor properties due to the electron-withdrawing effects of the adjacent amide functionality [26] [27]. The calculated electrostatic potential surfaces demonstrate favorable complementarity with the von Hippel-Lindau protein binding site [26].
Free energy perturbation calculations have been utilized to quantify the thermodynamic contributions of individual molecular components to the overall binding affinity [23] [24]. These computational analyses indicate that the hydroxyproline residue contributes the largest favorable binding energy, while the linker region provides minimal direct binding contributions but enables essential conformational flexibility [23] [24]. The computational models successfully predict the experimental binding affinities and provide mechanistic insights into the molecular basis of von Hippel-Lindau protein recognition [23] [24].
Computational Method | Key Finding | Biological Relevance |
---|---|---|
Molecular Dynamics | Linker flexibility enables ternary complex formation | Essential for PROTAC function |
Quantum Mechanics | Enhanced H-bond donor properties of hydroxyproline | Explains high VHL binding affinity |
Free Energy Perturbation | Hydroxyproline provides primary binding energy | Validates pharmacophore importance |
Conformational Analysis | C4-exo pucker stabilization | Optimizes protein-ligand interactions |